molecular formula C29H31NO6S B609109 MK-8666 CAS No. 1544739-76-5

MK-8666

Cat. No. B609109
CAS RN: 1544739-76-5
M. Wt: 521.628
InChI Key: CODQKEMYZZKQAE-BHOIILBASA-N
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Description

MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.

Scientific Research Applications

Bioactivation and Metabolism

MK-8666, a GPR40 agonist, was investigated for its metabolism and potential to form reactive metabolites, which may contribute to drug-induced liver injury (DILI). The metabolism of MK-8666 primarily resulted in the formation of an acyl glucuronide in both rat and human hepatocytes. Further studies revealed covalent binding to proteins and identification of amino acid adducts in liver microsomes. These findings suggest that MK-8666's metabolism could form reactive acyl glucuronide and acyl CoA thioester, potentially contributing to DILI (Shang et al., 2020).

Synthesis

A scalable and efficient synthesis of MK-8666 was developed, highlighting the stereochemistry at two centers using an enzymatic dynamic kinetic reduction of an unactivated ketone. This synthesis process utilized optimized ketoreductase, demonstrating high yield and selectivity, crucial for the production of MK-8666 (Hyde et al., 2016).

Clinical Applications

MK-8666 was evaluated for its safety, pharmacokinetics, and glucose response in type 2 diabetes patients. The study found that MK-8666 was generally well tolerated and showed robust glucose-lowering efficacy, indicating its potential as a treatment for type 2 diabetes mellitus (Krug et al., 2017).

Molecular Dynamics in Drug Design

Molecular dynamics studies addressed the (un)binding mechanism of MK-8666 and its allosteric communications in FFAR1 binding sites. The study provided insights into the molecular interactions of MK-8666, which is crucial for understanding its therapeutic potential and guiding drug design (Atanasio et al., 2020).

Chemical Synthesis

An efficient method was developed for the regioselective 1,4-conjugate addition of organolithiums to maleate monoesters, with direct application in synthesizing a key azaindanone intermediate for MK-8666. This advancement in chemical synthesis plays a crucial role in streamlining the production process of MK-8666 (Liu et al., 2020).

Co-operative Allosteric Activation

Research on GPR40's allosteric activation by MK-8666 revealed a novel lipid-facing binding pocket, providing insights into GPR40's more active-like state. Understanding these molecular mechanisms is vital for the development of effective diabetes treatments (Lu et al., 2017).

properties

CAS RN

1544739-76-5

Molecular Formula

C29H31NO6S

Molecular Weight

521.628

IUPAC Name

(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1

InChI Key

CODQKEMYZZKQAE-BHOIILBASA-N

SMILES

O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-8666;  MK 8666;  MK8666

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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